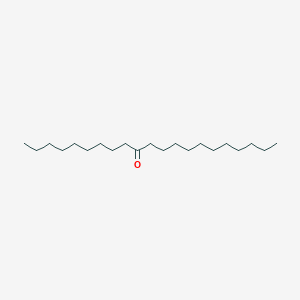![molecular formula C23H20O4 B11947892 19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCL S96912 is a chemical compound with the molecular formula C23H20O4 and a molecular weight of 360.413.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RCL S96912 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the formation of key carbon-carbon bonds through reactions such as Friedel-Crafts acylation and alkylation. These reactions often require the presence of strong Lewis acids like aluminum chloride to activate the alkyl or acyl halides .
Industrial Production Methods: Industrial production of RCL S96912 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: RCL S96912 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
RCL S96912 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: It can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of RCL S96912 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context in which RCL S96912 is used .
Comparison with Similar Compounds
RCL S96912 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Compound A: Similar in structure but differs in the functional groups attached to the aromatic ring.
Compound B: Shares a similar molecular framework but has different substituents that affect its reactivity and applications.
Properties
Molecular Formula |
C23H20O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
23-prop-2-enoxy-8,10,12-trioxatetracyclo[17.3.1.02,7.013,18]tricosa-1(23),2,4,6,13,15,17,19,21-nonaene |
InChI |
InChI=1S/C23H20O4/c1-2-14-25-23-19-10-7-11-20(23)18-9-4-6-13-22(18)27-16-24-15-26-21-12-5-3-8-17(19)21/h2-13H,1,14-16H2 |
InChI Key |
IKTWWBRPYQUOHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C2C=CC=C1C3=CC=CC=C3OCOCOC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






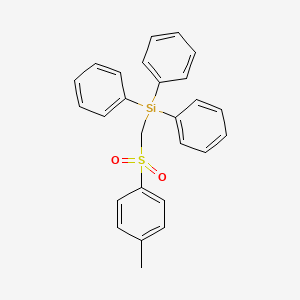

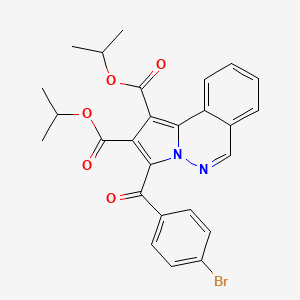
![3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947860.png)

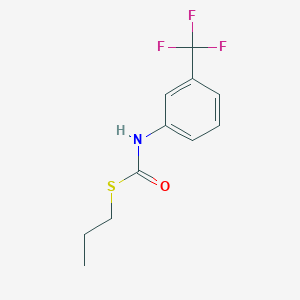
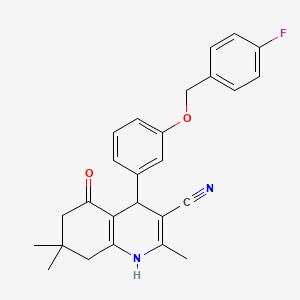
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)

